Metasequoic acid A

概要

説明

Metasequoic acid A, also known as Spruce alkyd A, is a natural organic compound that belongs to the diterpenoid group. It is extracted from the bark of Chinese spruce (Metasequoia glyptostroboides). The chemical formula of this compound is C20H30O3, and its molecular weight is 318.45 g/mol . This compound has garnered interest due to its biological activities, including antifungal, anti-inflammatory, and anticancer properties .

準備方法

Metasequoic acid A is primarily obtained through the extraction and purification of spruce bark. The typical methods include:

Steam Distillation: This method involves the distillation of the bark to separate the volatile components.

Solvent Extraction: Organic solvents such as chloroform, dichloromethane, and ethyl acetate are used to extract the compound from the bark.

Chromatographic Techniques: Techniques like high-performance liquid chromatography (HPLC) are employed to purify the extracted compound.

化学反応の分析

Metasequoic acid A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Chemical Properties and Mechanisms

Metasequoic acid A is characterized by its unique chemical structure, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions are fundamental to its applications in synthetic chemistry and medicinal research.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate, chromium trioxide |

| Reduction | Addition of hydrogen or removal of oxygen | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of one atom/group with another | Halogens, nucleophiles |

Anticancer Research

This compound has shown promising anticancer properties. A study demonstrated that extracts from Metasequoia glyptostroboides significantly reduced the viability of HeLa cervical cancer cells compared to normal cells. The study utilized various extraction methods and identified key bioactive compounds contributing to this effect. The results indicated an increase in apoptotic cells upon treatment with these extracts, suggesting a potential pathway for cancer therapy development .

Antifungal Properties

Research has indicated that this compound possesses antifungal activity. It disrupts fungal cell membranes, inhibiting growth and potentially serving as a natural antifungal agent. This application is particularly relevant in the context of increasing resistance to synthetic antifungal drugs .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of extracts from Metasequoia glyptostroboides, particularly against amyloid-beta aggregation associated with Alzheimer's disease. The ethanol extract significantly reduced aggregation into oligomers and fibrils, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A comprehensive study focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The research employed various assays, including the Cell Counting Kit-8 assay and flow cytometry, to quantify cell viability and apoptosis rates. The findings highlighted a dose-dependent response, with higher concentrations leading to increased apoptosis in HeLa cells .

Case Study 2: Antifungal Mechanism

In a controlled laboratory setting, this compound was tested against several fungal strains. The results showed significant inhibition of fungal growth at varying concentrations. The mechanism was linked to the compound's interaction with fungal membranes, leading to increased permeability and cell death .

作用機序

The mechanism of action of Metasequoic acid A involves its interaction with specific molecular targets and pathways. It has been found to inhibit the growth of fungi by disrupting their cell membrane integrity. In cancer cells, it induces apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .

類似化合物との比較

Metasequoic acid A can be compared with other diterpenoids such as:

Labda-8(20),13-diene-15-oic acid: Similar in structure but differs in its biological activity.

Beta-sitosterol: A plant sterol with different pharmacological properties.

3-Acetoxylabda-8(20),13-diene-15-oic acid: Another diterpenoid with distinct chemical and biological characteristics.

This compound stands out due to its unique cyclopropane ring structure, which is not commonly found in other diterpenoids .

生物活性

Metasequoic acid A, a compound derived from the Metasequoia glyptostroboides (dawn redwood), has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, focusing on its anti-amyloidogenic properties, antioxidant capacity, and anticancer effects.

1. Anti-Amyloidogenic Effects

Recent studies have highlighted the potential of this compound in combating neurodegenerative diseases, particularly Alzheimer's disease (AD). The M. glyptostroboides fruits have been shown to significantly inhibit the aggregation of beta-amyloid (Aβ) peptides, which are implicated in AD pathology.

Key Findings:

- Inhibition of Aβ Aggregation : The ethanolic extract of M. glyptostroboides fruits was tested using the Thioflavin T (ThT) assay, revealing that this compound and other isolated compounds effectively reduced Aβ aggregation in a dose-dependent manner .

- Cell Protection : The compounds not only inhibited Aβ aggregation but also protected PC12 neuronal cells from Aβ-induced toxicity. This suggests a dual mechanism where the compounds prevent neurotoxicity while promoting cell survival .

| Compound | Effect on Aβ Aggregation | Cytotoxicity (PC12 cells) |

|---|---|---|

| This compound | Significant reduction | Non-cytotoxic up to 100 µg/mL |

| Sandaracopimarinol | Most effective | Non-cytotoxic up to 100 µg/mL |

| Suginal | Reduced viability at high concentration | Cytotoxic at 100 µg/mL |

2. Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological activity. Research indicates that extracts from M. glyptostroboides exhibit strong free radical scavenging abilities.

- Antioxidant Enzyme Activity : The activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) was enhanced by this compound, indicating its role in mitigating oxidative stress .

- Reduction of Lipid Peroxidation : The extract significantly decreased malondialdehyde (MDA) levels, a marker of lipid peroxidation, thereby protecting cellular membranes from oxidative damage .

3. Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies have demonstrated that extracts from M. glyptostroboides induce apoptosis in cancer cells, particularly HeLa cervical cancer cells.

Experimental Evidence:

- Cell Viability Assays : Using the Cell Counting Kit-8 assay, researchers found that treatment with this compound led to a significant reduction in HeLa cell viability compared to normal COS-7 cells .

- Apoptotic Induction : Flow cytometry analysis revealed an increased sub-G1 population in HeLa cells treated with this compound, indicating a higher rate of apoptosis . Hoechst staining further confirmed nuclear fragmentation characteristic of apoptotic cells.

| Extract Type | Apoptotic Index (%) | Cell Viability (%) |

|---|---|---|

| DME (Dichloromethane Extract) | 36.67 ± 4.93% | Reduced significantly |

| CE (Chloroform Extract) | 28.66 ± 3.79% | Reduced significantly |

Case Studies and Research Findings

- Neuroprotective Effects : In a study examining the neuroprotective properties of M. glyptostroboides extracts, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage, suggesting its potential use in treating neurodegenerative diseases .

- Cancer Cell Studies : Another investigation into the anticancer properties revealed that various extracts containing this compound induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against certain cancers .

- Antioxidant Capacity Evaluation : The antioxidant capacity was assessed through various assays, confirming that this compound possesses significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases .

特性

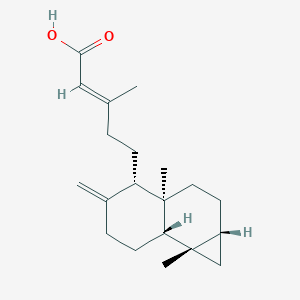

IUPAC Name |

(E)-5-[(1aR,3aR,4S,7aS,7bS)-3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+/t15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDEDSUWNZZDJ-BDBJVFIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@H]3[C@@]2(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Metasequoic acid A?

A1: this compound is a diterpene compound originally isolated from the tree species Metasequoia glyptostroboides Hu et Cheng, also known as the dawn redwood. [, ]

Q2: What is unique about the structure of Metasequoic acids A and B?

A2: Both this compound and B possess a novel diterpene skeleton characterized by a cyclopropane ring bridging the C-3 and C-4 positions of the labdane framework. This unique structural feature differentiates them from other known diterpenes. [, ]

Q3: Has the structure of this compound been confirmed through synthesis?

A3: Yes, (-)-Metasequoic acid B, an enantiomer of this compound, has been successfully synthesized stereoselectively starting from (R)-(-)-carvone. This synthesis involved constructing a phenanthrenone system and subsequently converting it into the labdane skeleton. []

Q4: What biological activities have been reported for Metasequoic acids?

A4: this compound was initially identified for its antifungal properties. [] Further research revealed that Metasequoic acid B, alongside other diterpenoids isolated from Taxodium distichum, exhibited antifilarial activity. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。